molecular formula C16H15F3N2O B5997123 6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

Cat. No.: B5997123
M. Wt: 308.30 g/mol
InChI Key: CVEIXBYPFKZGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroindazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by cyclization to form the indazole core. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is unique due to its specific structural features, such as the tetrahydroindazole core and the positioning of the trifluoromethyl group. These characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

6,6-dimethyl-1-[4-(trifluoromethyl)phenyl]-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O/c1-15(2)7-13-12(14(22)8-15)9-20-21(13)11-5-3-10(4-6-11)16(17,18)19/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEIXBYPFKZGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C3=CC=C(C=C3)C(F)(F)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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